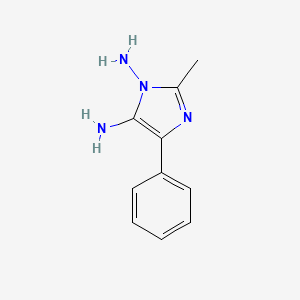

2-Methyl-4-phenyl-1H-imidazole-1,5-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N4 |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-methyl-4-phenylimidazole-1,5-diamine |

InChI |

InChI=1S/C10H12N4/c1-7-13-9(10(11)14(7)12)8-5-3-2-4-6-8/h2-6H,11-12H2,1H3 |

InChI Key |

VWTAFUSBCGIAGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(N1N)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies of 2 Methyl 4 Phenyl 1h Imidazole 1,5 Diamine

Precursor Chemistry and Starting Material Considerations

The synthesis of the target molecule, 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine, is predicated on the strategic combination of two key precursors: an α-aminoketone and a substituted guanylhydrazine. The selection of these starting materials directly dictates the substitution pattern of the final imidazole (B134444) product.

For the title compound, the required precursors are:

1-Amino-1-phenylpropan-2-one (B3259658) : This α-aminoketone provides the C4-phenyl and C5-H components of the imidazole ring. Its synthesis can be envisioned via a two-step sequence starting from propiophenone (B1677668). The first step involves the α-bromination of propiophenone to yield 1-bromo-1-phenylpropan-2-one (B1265792). lookchem.comvulcanchem.com Subsequent nucleophilic substitution of the bromide with an amino group, for instance using ammonia (B1221849) or a protected amine equivalent, would afford the desired α-aminoketone.

N-Amino-N'-methylguanidine : This reagent serves as the three-atom component that forms the N1, C2, and N(2) part of the imidazole ring. The methyl group on the guanidine (B92328) moiety becomes the C2-substituent, while the hydrazine-like amino group is poised to become the N1-amino substituent of the final product. The synthesis of such aminoguanidines can be achieved through the reaction of appropriately substituted thioureas with hydrazine (B178648). nih.govntis.gov For instance, reacting N-methylthiourea with hydrazine would be a direct route to N-amino-N'-methylguanidine.

Established and Emerging Synthetic Routes to the Imidazole-Diamine Scaffold

Multi-Step Synthesis Strategies

Synthesis of 1-bromo-1-phenylpropan-2-one from propiophenone.

Conversion of the α-bromoketone to 1-amino-1-phenylpropan-2-one.

Synthesis of N-amino-N'-methylguanidine from N-methylthiourea and hydrazine.

The final condensation and cyclization of the two purified precursors to yield this compound.

One-Pot and Cascade Reactions

A highly efficient and convergent approach for the synthesis of 2,5-diaminoimidazoles has been developed, which proceeds as a one-pot thermal reaction without the need for additives. lookchem.comresearchgate.netnih.gov This method is directly applicable to the synthesis of the title compound from its precursors, 1-amino-1-phenylpropan-2-one and N-amino-N'-methylguanidine.

The reaction is a cascade process where multiple bond-forming events and rearrangements occur sequentially in a single reaction vessel. This approach is highly atom-economical and simplifies the synthetic procedure by avoiding the isolation of intermediates. The process typically involves heating the two precursors in a suitable solvent, such as chloroform (B151607) or 1,2-dichloroethane, to drive the reaction to completion.

Catalytic Approaches in the Formation of this compound

The established one-pot synthesis of the 2,5-diaminoimidazole core is notably a thermal process that proceeds efficiently without the need for any external catalyst or additive. lookchem.comnih.gov The reaction is driven by heat, which facilitates the sequence of condensation, tautomerization, rearrangement, and cyclization steps.

While many other general imidazole syntheses rely on acid, base, or transition-metal catalysis to promote cyclization, the intrinsic reactivity of the α-aminoketone and guanylhydrazine precursors in this specific scaffold synthesis circumvents this requirement. This catalyst-free approach offers significant advantages in terms of cost, ease of purification, and reduced potential for metal contamination in the final product.

Elucidation of Reaction Mechanisms in Imidazole Ring Formation

The formation of the 2,5-diaminoimidazole ring from an α-aminoketone and a substituted guanylhydrazine proceeds through a sophisticated and elegant mechanistic pathway. lookchem.comresearchgate.net The key steps are as follows:

Condensation and Iminium Ion Formation : The reaction initiates with the condensation of the ketone of the α-aminoketone and the terminal hydrazine nitrogen of the guanylhydrazine to form an iminium ion intermediate.

Tautomerization to Enamine : The iminium ion undergoes tautomerization to form a more stable enamine intermediate. This step is crucial as it sets up the geometry required for the subsequent rearrangement.

vulcanchem.comvulcanchem.com-Sigmatropic Rearrangement : The enamine intermediate undergoes a key vulcanchem.comvulcanchem.com-sigmatropic rearrangement. This pericyclic reaction is a powerful transformation for C-N bond formation and is central to the construction of the imidazole core in this methodology.

Cyclization and Aromatization : Following the rearrangement, the resulting intermediate is primed for intramolecular cyclization. The amino group attacks the guanidinium (B1211019) carbon, leading to a tetrahedral intermediate. Subsequent elimination of a sacrificial amine (derived from the guanylhydrazine reagent) results in the formation of the stable, aromatic 2,5-diaminoimidazole ring.

Process Optimization and Scalability Considerations for this compound Synthesis

Optimizing the reaction conditions is critical for maximizing the yield and purity of the final product. For the general one-pot synthesis of 2,5-diaminoimidazoles, several parameters have been investigated. lookchem.com

Table 1: Optimization of Reaction Conditions for 2,5-Diaminoimidazole Synthesis

| Parameter | Variation | Outcome |

|---|---|---|

| Solvent | Chloroform, 1,2-Dichloroethane (DCE), Toluene | Chloroform and DCE generally provide higher yields compared to toluene. |

| Temperature | 60-80 °C | The reaction is thermally driven, with temperatures around 60 °C being effective. |

| Additives | None, Molecular Sieves (3 Å) | The addition of molecular sieves can improve yields, likely by facilitating the initial iminium ion formation by removing water. |

For scalability, one-pot reactions present distinct advantages by minimizing unit operations. The thermal nature of this synthesis is also favorable for large-scale production, as it avoids the cost and handling of catalysts. Key considerations for scaling up this process would include efficient heat transfer within the reactor, management of solvent volumes, and a robust purification strategy, such as crystallization or chromatography, to isolate the final product in high purity. The potential for gram-scale synthesis using one-pot strategies has been demonstrated for other heterocyclic compounds and should be applicable here.

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Phenyl 1h Imidazole 1,5 Diamine

Nucleophilic and Electrophilic Characteristics of the Imidazole (B134444) Ring

The imidazole ring in 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine is an aromatic heterocycle with a nuanced electronic character. The presence of two nitrogen atoms within the five-membered ring results in a complex distribution of electron density. The pyrrole-type nitrogen (N-1) contributes its lone pair to the aromatic sextet, leading to an electron-rich system. Conversely, the pyridine-type nitrogen (N-3) acts as an electron sink due to its higher electronegativity and the imine-like nature of its double bond.

This electronic dichotomy allows the imidazole ring to exhibit both nucleophilic and electrophilic properties. The ring is generally considered electron-rich and can participate in electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. The methyl group at the 2-position and the phenyl group at the 4-position, along with the amino group at the 5-position, will influence the regioselectivity of such reactions.

Conversely, the C-2 carbon of an imidazole ring can be susceptible to nucleophilic attack, particularly if the ring is quaternized or activated by an electron-withdrawing group. In the case of this compound, the presence of the methyl group at C-2 somewhat mitigates this electrophilicity. However, under certain conditions, such as in the presence of strong nucleophiles, reactions at this position may be possible.

Reactivity of the Primary and Secondary Amine Functionalities

The 1,5-diamine substitution pattern introduces two highly reactive nucleophilic centers to the imidazole ring. The primary amine (-NH2) at the 5-position and the secondary amine (-NH-) at the 1-position are both basic and nucleophilic due to the lone pair of electrons on the nitrogen atoms.

The reactivity of these amine groups is a focal point of the molecule's chemistry. They can readily participate in a variety of reactions typical of primary and secondary amines, including:

Alkylation and Acylation: Both amine groups can be alkylated by alkyl halides or acylated by acid chlorides and anhydrides to form more substituted derivatives. msu.edu The relative reactivity of the primary versus the secondary amine will depend on steric hindrance and the specific reaction conditions.

Schiff Base Formation: The primary amine at the 5-position can react with aldehydes and ketones to form imines, also known as Schiff bases. This is a common condensation reaction in organic synthesis.

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid. This intermediate can then undergo a variety of transformations, making it a valuable synthetic handle.

The basicity of these amine groups also means that this compound can act as a base, readily forming salts with various acids.

Aromatic Substitution Reactions on the Phenyl Moiety

The phenyl group at the 4-position of the imidazole ring is another site for chemical modification. As a substituent on the imidazole ring, the phenyl group can undergo electrophilic aromatic substitution reactions. The imidazole ring itself acts as a directing group, influencing the position of substitution on the phenyl ring. The specific directing effect (ortho-, meta-, or para-) will depend on the electronic nature of the imidazole ring as a whole and the reaction conditions.

Common electrophilic aromatic substitution reactions that could be performed on the phenyl moiety include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.

The success and regioselectivity of these reactions will be influenced by the steric hindrance imposed by the imidazole ring and the other substituents.

Cycloaddition and Condensation Reactions Involving the Diamine System

The presence of two proximate amino groups in the 1,5-diamine system opens up possibilities for a variety of cycloaddition and condensation reactions. This arrangement is particularly conducive to the formation of new heterocyclic rings fused to the imidazole core.

For instance, reaction with 1,2-dicarbonyl compounds (such as glyoxal (B1671930) or biacetyl) could lead to the formation of pyrazine (B50134) or other diazine ring systems. Similarly, reaction with α,β-unsaturated carbonyl compounds could proceed via a Michael addition followed by an intramolecular condensation to yield fused ring structures.

One notable example of such reactivity is the condensation of 1,2-diamino-4-phenylimidazole with N-arylmaleimides. researchgate.net This reaction, when refluxed in isopropanol (B130326) with a catalytic amount of acetic acid, results in the formation of substituted 7-amino-N-aryl-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazine-4-carboxamides. researchgate.net This highlights the potential of the diamine system to act as a scaffold for the synthesis of complex, polycyclic heterocyclic molecules.

Degradation Pathways and Stability under Various Chemical Environments

The stability of this compound will be dependent on the specific chemical environment, including factors such as pH, temperature, and the presence of oxidizing or reducing agents.

Imidazole derivatives, in general, exhibit high thermal stability. ntnu.no However, they can be susceptible to oxidative degradation. The imidazole ring can be oxidized, potentially leading to ring-opening and the formation of smaller molecules like acetic acid and acetamide. ntnu.no The presence of alkyl and phenyl substituents can influence the rate and pathway of this degradation. Electron-rich imidazoles are generally more prone to oxidation. ntnu.no

The amine functionalities can also be sites of degradation. For instance, in the presence of strong oxidizing agents, the amino groups could be oxidized. Under strongly acidic or basic conditions, hydrolysis of certain bonds or rearrangement of the molecule could occur.

Derivatization and Functionalization Strategies of 2 Methyl 4 Phenyl 1h Imidazole 1,5 Diamine

Amine Functionalization: Acylation, Alkylation, and Sulfonylation

The presence of two primary amine groups, one at the N-1 position of the imidazole (B134444) ring and another at the C-5 position, makes 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine highly susceptible to classic amine derivatization reactions. The relative reactivity of these two amines can be influenced by steric and electronic factors, potentially allowing for selective functionalization through careful control of reaction conditions.

Acylation: The amine groups can be readily acylated to form the corresponding amides. This is typically achieved using acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base. N-acyl imidazoles are themselves recognized as moderately reactive acylating reagents, highlighting the utility of this transformation. kyoto-u.ac.jpgoogle.com Depending on the stoichiometry of the acylating agent, either mono- or di-acylated products can be obtained. The use of bulky acylating agents may favor mono-acylation at the sterically more accessible C-5 amino group.

Alkylation: Alkylation of the amino groups introduces alkyl substituents, converting the primary amines into secondary or tertiary amines. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and epoxides, often employed in the presence of a base to neutralize the acid byproduct. google.comresearchgate.net The reaction can proceed at both amino groups, and achieving selectivity may require protective group strategies. Studies on the alkylation of related nitroimidazoles have shown that reaction conditions like the choice of solvent (e.g., acetonitrile (B52724), DMSO) and base (e.g., K₂CO₃, KOH) are critical in directing the reaction's outcome. derpharmachemica.com

Sulfonylation: The reaction of the diamine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) yields sulfonamides. This functionalization is significant for altering the electronic properties and hydrogen-bonding capabilities of the molecule. The synthesis of sulfonamide analogues from related aminoimidazole precursors has been documented, confirming the viability of this approach for modifying the amine functionalities. nih.gov

The table below summarizes potential amine functionalization reactions.

| Reaction Type | Reagent Class | Example Reagent | Potential Product |

| Acylation | Acyl Halide | Acetyl chloride | N¹,N⁵-diacetyl-2-methyl-4-phenyl-1H-imidazole-1,5-diamine |

| Acylation | Anhydride (B1165640) | Acetic anhydride | N¹,N⁵-diacetyl-2-methyl-4-phenyl-1H-imidazole-1,5-diamine |

| Alkylation | Alkyl Halide | Benzyl bromide | N¹,N⁵-dibenzyl-2-methyl-4-phenyl-1H-imidazole-1,5-diamine |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | N¹,N⁵-ditosyl-2-methyl-4-phenyl-1H-imidazole-1,5-diamine |

Regioselective Modification of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms, N-1 and N-3. In the target molecule, the N-1 position is already substituted with an amino group. This leaves the N-3 position as a potential site for modification, alongside the two exocyclic primary amines. Achieving regioselectivity among these three nitrogen centers (N1-NH₂, C5-NH₂, and N-3) is a significant synthetic challenge.

The N-3 atom possesses a lone pair of electrons and is a common site for electrophilic attack or alkylation in many imidazole derivatives. However, its reactivity in this compound is influenced by several factors. The adjacent C-2 methyl and C-4 phenyl groups impose considerable steric hindrance, which may impede the approach of bulky electrophiles to the N-3 position.

Conversely, the exocyclic primary amines are generally more nucleophilic and sterically accessible than the hindered N-3 atom. Therefore, reactions with electrophiles are likely to occur preferentially at the amino groups. To achieve selective modification at the N-3 position, a common strategy would involve the prior protection of both the N-1 and C-5 amino groups with suitable protecting groups (e.g., Boc, Cbz). Once the amines are protected, the N-3 position becomes the most reactive site for subsequent reactions like alkylation. Following the modification at N-3, the protecting groups can be removed to restore the primary amine functionalities. The choice of reaction conditions is crucial, as studies on substituted imidazoles show that regioselectivity can be controlled by the choice of base, solvent, and temperature. youtube.com

Introduction of Diverse Substituents onto the Phenyl Ring

The phenyl group at the C-4 position of the imidazole ring is amenable to electrophilic aromatic substitution (SEAr), allowing for the introduction of a wide range of functional groups. wikipedia.org The directing influence of the imidazole substituent on the phenyl ring is a key consideration. The imidazole ring is generally considered to be an electron-withdrawing and deactivating group, particularly under the acidic conditions often used for SEAr reactions where the imidazole nitrogens can be protonated. This deactivating nature directs incoming electrophiles primarily to the meta-positions of the phenyl ring.

Common SEAr reactions that can be applied include:

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂), typically at the 3'-position of the phenyl ring. masterorganicchemistry.com

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can install halogen atoms onto the phenyl ring.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: These reactions, which introduce acyl or alkyl groups, are generally less effective on deactivated aromatic rings and may require harsh conditions or fail altogether.

The table below outlines potential electrophilic aromatic substitution reactions on the C-4 phenyl ring.

| Reaction Type | Reagents | Primary Electrophile | Expected Major Product (Substituent Position) |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 3'-Nitro derivative |

| Bromination | Br₂ / FeBr₃ | Br⁺ | 3'-Bromo derivative |

| Chlorination | Cl₂ / AlCl₃ | Cl⁺ | 3'-Chloro derivative |

| Sulfonation | Fuming H₂SO₄ (SO₃) | HSO₃⁺ | 3'-Sulfonic acid derivative |

Synthesis of Polymeric and Macromolecular Architectures Incorporating this compound

The presence of two primary amine groups makes this compound an excellent candidate for use as a monomer in polycondensation reactions. Its rigid, heterocyclic structure can impart desirable properties such as high thermal stability, chemical resistance, and specific optical properties to the resulting polymers.

Polyimides: A primary application for aromatic diamines is in the synthesis of high-performance polyimides. The synthesis is typically a two-step process. First, the diamine is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water to form the stable imide rings. rsc.org The incorporation of the bulky, non-coplanar imidazole structure can enhance the solubility and processability of the resulting polyimides while maintaining excellent thermal stability. researchgate.netacs.org

Polyamides: The diamine can also be polymerized with dicarboxylic acids or their more reactive derivatives (diacyl chlorides) to produce polyamides. nih.gov Direct polycondensation methods, such as the Yamazaki phosphorylation reaction or high-temperature melt polymerization, can be employed. researchgate.netacs.org The resulting polyamides would feature the imidazole moiety as an integral part of the polymer backbone, potentially leading to materials with unique hydrogen-bonding capabilities and enhanced thermal properties.

The table below lists common co-monomers for polymerization with this compound.

| Polymer Type | Co-monomer Class | Example Co-monomers |

| Polyimide | Aromatic Tetracarboxylic Dianhydride | Pyromellitic dianhydride (PMDA) |

| Polyimide | Aromatic Tetracarboxylic Dianhydride | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) |

| Polyimide | Aromatic Tetracarboxylic Dianhydride | 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) |

| Polyimide | Aromatic Tetracarboxylic Dianhydride | 4,4'-Oxydiphthalic anhydride (ODPA) |

| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Terephthaloyl chloride |

| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Isophthaloyl chloride |

| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Adipoyl chloride |

Formation of Advanced Heterocyclic Systems via Condensation Reactions

The vicinal arrangement of the N-1 and C-5 amino groups provides a powerful tool for the construction of novel, fused heterocyclic systems via cyclocondensation reactions. This diamine can react with various reagents containing two electrophilic centers (1,2- or 1,3-dielectrophiles) to build new rings onto the imidazole core.

A key example of this reactivity is seen in the condensation of the related 1,2-diamino-4-phenylimidazole with N-arylmaleimides. This reaction, conducted in isopropanol (B130326) with a catalytic amount of acetic acid, yields substituted tetrahydroimidazo[1,5-b]pyridazine derivatives. researchgate.net It is highly probable that this compound would undergo analogous reactions.

Other potential dielectrophilic partners include:

α-Dicarbonyl compounds (e.g., benzil, glyoxal): Reaction with these would lead to the formation of imidazo[1,5-a]pyrazine (B1201761) derivatives.

β-Dicarbonyl compounds (e.g., acetylacetone, diethyl malonate): These would react to form imidazo[1,5-a]pyrimidine (B3256623) systems.

Carbon disulfide: In the presence of a base, this could lead to the formation of a fused imidazole-thiourea type heterocycle.

These cyclocondensation reactions provide a modular and efficient route to complex, polycyclic aromatic systems that are of interest in medicinal chemistry and materials science. nih.gov

The table below illustrates potential cyclocondensation reactions.

| Dielectrophilic Reagent | Reagent Structure Example | Resulting Fused Heterocyclic System |

| α-Diketone | Benzil (Ph-CO-CO-Ph) | Imidazo[1,5-a]pyrazine |

| β-Diketone | Acetylacetone (CH₃-CO-CH₂-CO-CH₃) | Imidazo[1,5-a]pyrimidine |

| β-Ketoester | Ethyl acetoacetate | Imidazo[1,5-a]pyrimidinone |

| Maleimide Derivative | N-Phenylmaleimide | Tetrahydroimidazo[1,5-b]pyridazine |

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 Phenyl 1h Imidazole 1,5 Diamine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods, often employed through software packages like Gaussian, provide insights into the distribution of electrons and the energies of molecular orbitals, which are critical for determining a molecule's reactivity and stability. tandfonline.comnih.gov

HOMO-LUMO Energy Gap Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and reactivity. irjweb.comnih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. orientjchem.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap implies higher reactivity and suggests the molecule can be easily polarized. nih.gov

For imidazole (B134444) derivatives, the HOMO-LUMO gap helps to explain charge transfer interactions within the molecule. irjweb.com In a hypothetical DFT study of 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine, the calculation would yield specific energy values for these orbitals. For instance, a study on a different imidazole derivative calculated a HOMO-LUMO gap of 3.87 eV, indicating significant intramolecular charge transfer potential. orientjchem.org Analysis of the FMOs would also show their distribution across the molecule; typically, the HOMO is located on electron-rich regions, while the LUMO is found on electron-deficient areas. orientjchem.org

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (eV) | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | -5.0 to -6.5 | Electron-donating capability |

| LUMO Energy (ELUMO) | -1.0 to -2.5 | Electron-accepting capability |

Note: These values are illustrative and based on typical ranges for similar organic molecules.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ijsrset.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack. In imidazole derivatives, these are often located around nitrogen atoms. orientjchem.org

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. For this molecule, positive regions would be expected around the amine hydrogens. ijsrset.com

Green Regions: Represent neutral or zero potential areas.

An MEP analysis of this compound would likely reveal the nitrogen atoms of the imidazole ring and the diamine groups as key nucleophilic centers (red), while the hydrogen atoms of the amine groups would be identified as electrophilic centers (blue). tandfonline.com

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformations

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state molecular geometry and various other properties of molecules. nih.gov By using functionals like B3LYP combined with a basis set (e.g., 6-311++G(d,p)), researchers can calculate the most stable three-dimensional arrangement of atoms in a molecule. nih.gov

This process, known as geometry optimization, finds the lowest energy conformation by calculating bond lengths, bond angles, and dihedral angles. For this compound, a DFT study would determine the precise spatial orientation of the phenyl ring relative to the imidazole core and the conformations of the methyl and diamine substituents. researchgate.net The results from DFT calculations on similar imidazole derivatives have shown excellent correlation with experimental data obtained from X-ray crystallography. tandfonline.com

Table 2: Predicted Geometrical Parameters from a Hypothetical DFT Optimization

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (imidazole ring) | ~1.39 Å |

| Bond Length | C=C (imidazole ring) | ~1.37 Å |

| Bond Length | N-H (amine) | ~1.01 Å |

| Bond Angle | C-N-C (imidazole ring) | ~108° |

Note: These values are representative based on studies of related phenyl-imidazole structures. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While DFT provides a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. ajchem-a.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water). onsager.cn

For this compound, an MD simulation could:

Explore Conformational Space: Reveal the different shapes the molecule can adopt at a given temperature due to the rotation of single bonds, such as the bond connecting the phenyl and imidazole rings.

Analyze Intermolecular Interactions: Simulate how the molecule interacts with solvent molecules or other solute molecules. This is particularly relevant for understanding hydrogen bonding, where the amine groups of the molecule would act as both hydrogen bond donors and acceptors. onsager.cn

Assess Stability: The stability of the molecule's conformation can be assessed by tracking metrics like the Root Mean Square Deviation (RMSD) over the simulation time. ajchem-a.com

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H and 13C atoms. mdpi.com For this compound, this would help in assigning the signals in an experimental spectrum to specific protons and carbons in the imidazole ring, phenyl group, and substituents.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net This allows for the assignment of specific bands to functional group vibrations, such as N-H stretching from the amine groups, C=N stretching in the imidazole ring, and C-H stretching from the aromatic ring and methyl group. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. nih.gov This analysis would identify the wavelengths of maximum absorption (λmax) and relate them to specific electronic excitations, such as π → π* transitions within the conjugated system of the phenyl and imidazole rings. nih.gov

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectroscopy | Feature | Predicted Wavenumber/Shift | Assignment |

|---|---|---|---|

| IR | N-H Stretch | 3300-3500 cm-1 | Amine groups |

| IR | C=N Stretch | 1600-1650 cm-1 | Imidazole ring |

| 1H NMR | Aromatic H | 7.0-8.0 ppm | Phenyl and Imidazole protons |

| 13C NMR | Aromatic C | 110-150 ppm | Phenyl and Imidazole carbons |

Theoretical Mechanistic Elucidations of Key Reactions Involving this compound

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energy required for the reaction to proceed.

For this compound, theoretical studies could elucidate the mechanisms of reactions involving its key functional groups:

Reactions at the Amine Groups: The nucleophilicity of the amine groups makes them likely sites for reactions such as acylation or alkylation. DFT calculations could model the reaction pathway, determine the energy barrier for the reaction, and predict the most likely product.

Electrophilic Aromatic Substitution: The phenyl ring could undergo electrophilic substitution. Computational models could predict the regioselectivity (i.e., whether substitution occurs at the ortho, meta, or para position) by analyzing the charge distribution and stability of the reaction intermediates (sigma complexes).

Coordination Chemistry: The nitrogen atoms in the imidazole ring and the amine groups can act as ligands to coordinate with metal ions. Theoretical studies could model the geometry and stability of the resulting metal complexes.

By calculating the energies of reactants, products, and transition states, these studies provide a quantitative understanding of the reaction's feasibility and kinetics, guiding synthetic efforts and the development of new chemical transformations.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 4 Phenyl 1h Imidazole 1,5 Diamine

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine, with a chemical formula of C10H13N5, the theoretical exact mass can be calculated. An experimentally obtained HRMS value that closely matches this theoretical mass would provide strong evidence for the proposed elemental composition, thereby confirming the molecular formula.

Table 1: Theoretical Exact Mass of this compound

| Compound | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]+ |

| This compound | C10H13N5 | 204.12437 |

This table is generated based on the chemical formula and illustrates a theoretical value.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons, multi-dimensional (2D) NMR techniques are crucial for assembling the complete molecular framework.

For a molecule with the complexity of this compound, a combination of 2D NMR experiments would be employed:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to identify neighboring protons within the phenyl ring and potentially between the methyl group and any adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over longer ranges (typically two to four bonds). This is a powerful tool for connecting different fragments of the molecule. For instance, it could show correlations from the methyl protons to the imidazole (B134444) ring carbons, and from the phenyl protons to the imidazole ring, thus confirming the substitution pattern. science.govsdsu.eduyoutube.com

Table 2: Expected 2D NMR Correlations for this compound

| Proton (¹H) | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

| Phenyl-H | Other Phenyl-H | C-phenyl | C-imidazole, other C-phenyl |

| Methyl-H | - | C-methyl | C-imidazole |

| NH2-H | - | - | C-imidazole |

| NH-H | - | - | C-imidazole |

This table is illustrative of the expected correlations based on the proposed structure.

Solid-State NMR (ssNMR) provides valuable structural information for materials in the solid phase, including both crystalline and amorphous forms. nih.govnih.govresearchgate.net Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of carbons and other nuclei. For this compound, ssNMR could be used to:

Characterize the compound in its solid form, which may have a different conformation than in solution.

Distinguish between different polymorphic crystalline forms or identify an amorphous state. nsf.gov

Probe intermolecular interactions, such as hydrogen bonding, which are prevalent in the solid state.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure

For this compound, a successful single-crystal X-ray analysis would provide definitive proof of its molecular structure in the solid state. It would reveal the planarity of the imidazole ring, the torsion angle of the phenyl group relative to the imidazole ring, and the geometry of the amino and diamine substituents. acs.org Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Table 3: Representative Crystallographic Data for a Phenyl-Imidazole Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.0740 (15) |

| b (Å) | 18.151 (4) |

| c (Å) | 4.1562 (10) |

| Volume (ų) | 760.0 (3) |

Data is for the analogous compound 2-phenyl-1H-imidazole and is presented for illustrative purposes. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used for conformational analysis. researchgate.netresearchgate.netspectroscopyonline.com The two techniques are often complementary, as some vibrational modes may be strong in the IR spectrum and weak in the Raman spectrum, and vice versa.

For this compound, characteristic vibrational frequencies would be expected for:

N-H stretching of the amino and imino groups (typically in the range of 3200-3500 cm⁻¹).

C-H stretching of the aromatic phenyl ring and the methyl group (around 2800-3100 cm⁻¹).

C=N and C=C stretching vibrations of the imidazole and phenyl rings (in the fingerprint region, 1400-1650 cm⁻¹).

N-H bending vibrations (around 1600 cm⁻¹).

Table 4: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine/imine) | Stretching | 3200-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C=N / C=C (rings) | Stretching | 1400-1650 |

| N-H | Bending | ~1600 |

This table presents typical ranges for the expected functional groups.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Studies (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules. Chirality arises when a molecule is non-superimposable on its mirror image. For this compound, the molecule itself is not inherently chiral. However, if it were to be resolved into enantiomers due to, for example, restricted rotation (atropisomerism) or if it were part of a larger chiral assembly, then ECD could be applicable. rsc.orgresearchhub.comnih.govresearchgate.net

In a hypothetical chiral scenario, ECD would measure the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and electronic transitions of the molecule. The resulting spectrum, with positive and negative bands, would be a unique fingerprint of the molecule's absolute configuration.

Ligand Chemistry and Coordination Complexes of 2 Methyl 4 Phenyl 1h Imidazole 1,5 Diamine

Exploration of Diverse Coordination Modes with Transition Metals

The coordination of 2-methyl-4-phenyl-1H-imidazole-1,5-diamine to transition metals is expected to be highly versatile. By analogy with other substituted imidazoles and diamine compounds, several coordination modes can be postulated. The tertiary nitrogen of the imidazole (B134444) ring is a common coordination site. jocpr.com Furthermore, the presence of the 1,5-diamine functionality introduces the possibility of chelation, forming stable five- or six-membered rings with a metal center.

Depending on the metal ion, its preferred coordination geometry, and the reaction conditions, this ligand could adopt one or more of the following coordination modes:

Monodentate: Coordination through the more sterically accessible and electronically favorable imidazole nitrogen.

Bidentate Chelating: Coordination involving one imidazole nitrogen and the amino group at the 1-position, or the two amino groups at positions 1 and 5.

Bidentate Bridging: Linking two metal centers through either two imidazole nitrogens or a combination of an imidazole nitrogen and an amino group.

Tridentate or Tetradentate: Involving a combination of the imidazole and diamine nitrogen atoms, potentially leading to the formation of polynuclear complexes or coordination polymers.

The phenyl and methyl substituents on the imidazole ring can also influence the coordination behavior through steric hindrance, potentially favoring certain coordination modes over others.

Synthesis and Characterization of Novel Metal-2-Methyl-4-phenyl-1H-imidazole-1,5-diamine Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The choice of solvent, temperature, and stoichiometry can influence the final product.

The general synthetic procedure could be as follows: A solution of this compound in a solvent such as ethanol, methanol, or acetonitrile (B52724) is added to a solution of a transition metal salt (e.g., chlorides, nitrates, or acetates of copper(II), nickel(II), cobalt(II), zinc(II), etc.). The reaction mixture is then stirred, possibly with heating, for a period to allow for complex formation. The resulting complex may precipitate out of solution and can be collected by filtration, washed, and dried. Single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the solvent or by diffusion techniques.

Characterization of these novel complexes would rely on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the complex in solution. jocpr.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex and to infer the coordination geometry of the metal ion. researchgate.net

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry. researchgate.net

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

A hypothetical data table for a series of synthesized complexes is presented below, based on typical values for similar imidazole-based coordination compounds.

| Complex | Color | Yield (%) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Key IR Bands (cm⁻¹) (Δν) |

| [Cu(L)₂Cl₂] | Green | 75 | 15 | ν(N-H): 3250 (-50) |

| Ni(L)₂(H₂O)₂₂ | Blue | 80 | 150 | ν(N-H): 3245 (-55) |

| [Co(L)Cl₂] | Purple | 70 | 12 | ν(N-H): 3260 (-40) |

| [Zn(L)₂(OAc)₂] | White | 85 | 10 | ν(N-H): 3255 (-45) |

| L = this compound. Molar conductivity measured in DMF. Δν represents the shift upon coordination. |

Investigations into the Electronic, Magnetic, and Optical Properties of Coordination Compounds

The electronic, magnetic, and optical properties of metal complexes derived from this compound are expected to be highly dependent on the nature of the transition metal ion and the coordination geometry of the resulting complex.

Electronic Properties: The UV-Visible spectra of these complexes would likely exhibit bands corresponding to d-d transitions of the metal ion and charge transfer transitions between the metal and the ligand. The positions and intensities of these bands can provide insights into the coordination environment of the metal. For instance, Cu(II) complexes might exhibit broad d-d bands in the visible region, indicative of a distorted octahedral or square planar geometry. jocpr.com

Magnetic Properties: The magnetic properties of complexes with paramagnetic metal ions such as Cu(II), Ni(II), and Co(II) would be of interest. Magnetic susceptibility measurements at variable temperatures can be used to determine the effective magnetic moment of the complex, which can help in elucidating the spin state and the number of unpaired electrons on the metal ion. For example, a magnetic moment of around 1.73 B.M. would be expected for a mononuclear Cu(II) complex, while Ni(II) complexes in an octahedral environment would typically have magnetic moments in the range of 2.8-3.5 B.M.

Optical Properties: Some imidazole-based coordination compounds have been shown to exhibit interesting optical properties, such as fluorescence. researchgate.net The presence of the phenyl group in this compound could lead to fluorescent complexes, particularly with d¹⁰ metal ions like Zn(II) and Cd(II). The emission properties would be influenced by the nature of the metal ion and the rigidity of the complex structure.

Below is a hypothetical table summarizing potential electronic and magnetic data for such complexes.

| Complex | Geometry | λmax (nm) (d-d transitions) | Magnetic Moment (μeff, B.M.) |

| [Cu(L)₂Cl₂] | Distorted Octahedral | 650 | 1.85 |

| Ni(L)₂(H₂O)₂₂ | Octahedral | 580, 950 | 3.10 |

| [Co(L)Cl₂] | Tetrahedral | 620, 1500 | 4.50 |

| [Zn(L)₂(OAc)₂] | Tetrahedral | - | Diamagnetic |

| L = this compound. |

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes of imidazole and benzimidazole (B57391) derivatives have been reported to exhibit catalytic activity in various organic transformations, including oxidation and polymerization reactions. nih.govnih.gov The metal complexes of this compound could potentially serve as catalysts due to the ability of the metal center to exist in different oxidation states and to coordinate with substrate molecules.

Potential catalytic applications could include:

Oxidation Reactions: The complexes could be investigated as catalysts for the oxidation of alcohols, alkenes, or other organic substrates.

Polymerization Reactions: Some transition metal complexes are known to be effective catalysts for the polymerization of olefins.

Coupling Reactions: The complexes might also be active in C-C coupling reactions, such as Suzuki or Heck reactions.

The catalytic performance would be influenced by factors such as the choice of metal, the stability of the complex, and the accessibility of the catalytic active site.

Supramolecular Self-Assembly and Coordination Polymer Formation

The multidentate nature of this compound makes it an excellent candidate for the construction of supramolecular assemblies and coordination polymers. researchgate.net The ability of the ligand to bridge multiple metal centers can lead to the formation of one-, two-, or three-dimensional networks.

The formation of these extended structures is driven by the coordination bonds between the ligand and the metal ions. Additionally, non-covalent interactions such as hydrogen bonding (involving the N-H groups of the imidazole and diamine moieties) and π-π stacking (between the phenyl and imidazole rings) can play a crucial role in directing the self-assembly process and stabilizing the final supramolecular architecture. The resulting coordination polymers could exhibit interesting properties such as porosity, which could be exploited for applications in gas storage or separation.

Structure Reactivity Relationships and Mechanistic Correlations of 2 Methyl 4 Phenyl 1h Imidazole 1,5 Diamine

Influence of Electronic and Steric Effects on Chemical Reactivity

The chemical reactivity of 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine is significantly governed by the electronic and steric effects originating from its substituents. The imidazole (B134444) ring itself is an aromatic heterocycle with two nitrogen atoms, one of which is basic (sp2-hybridized with a lone pair) and the other is part of the aromatic system. This duality allows for diverse chemical reactions, including nucleophilic and electrophilic substitutions rsc.org.

Electronic Effects: The phenyl group at the C4 position, the methyl group at C2, and the two amino groups at N1 and C5 positions all contribute to the electronic environment of the imidazole ring. The phenyl group, depending on its orientation, can exert both inductive and resonance effects. The methyl group is a weak electron-donating group, increasing the electron density of the imidazole ring. The amino groups are strong electron-donating groups, which significantly enhance the nucleophilicity of the imidazole core. The lone pair of electrons on the nitrogen atoms makes imidazole derivatives excellent ligands for coordinating with metal ions rsc.org. Substitution at different positions can tailor the electronic properties, enhancing reactivity or stability rsc.org.

Steric Effects: The spatial arrangement of the substituents around the imidazole core introduces steric hindrance, which can influence the regioselectivity of reactions. For instance, the methyl group at C2 and the phenyl group at C4 can sterically hinder the approach of bulky reagents to the adjacent positions. Computational studies on substituted imidazoles have shown that steric factors, along with electronic and solubility effects, can govern the product ratios in synthetic reactions researchgate.net. The twist of the phenyl ring relative to the imidazole ring is a crucial parameter that can minimize steric interactions researchgate.net.

To illustrate the interplay of these effects, consider the following hypothetical data based on quantum chemical calculations of similar structures:

| Parameter | Value | Implication on Reactivity |

| Mulliken Charge on N1 | -0.45 | High negative charge suggests a primary site for electrophilic attack or protonation. |

| Mulliken Charge on N3 | -0.38 | A secondary site for electrophilic attack, influenced by the C2-methyl and C4-phenyl groups. |

| Mulliken Charge on C5-NH2 | -0.25 (N) | The exocyclic amino group is also a strong nucleophilic center. |

| Dihedral Angle (Phenyl-Imidazole) | 35° | A significant twist can reduce resonance effects but also alleviate steric strain. |

Note: This data is illustrative and based on typical values for substituted phenylimidazoles.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are a valuable tool for predicting the chemical reactivity of compounds based on their molecular descriptors. For this compound, a QSRR model could correlate its structural features with various reactivity parameters, such as reaction rates or equilibrium constants.

Key molecular descriptors for a QSRR model of this compound would include:

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, dipole moment, and atomic charges.

Steric Descriptors: Molar refractivity (MR), van der Waals volume, and specific steric parameters like Taft's Es.

Hydrophobic Descriptors: LogP (partition coefficient), which also influences reactivity in different solvent systems.

Studies on other imidazole derivatives have successfully used QSRR to investigate the correlation between physicochemical parameters and biological activity, which is a facet of reactivity dergipark.org.tr. For instance, a hypothetical QSRR equation for the rate constant (log k) of a reaction involving this compound could take the form:

log k = c₀ + c₁σ + c₂Eₛ + c₃π

Where σ represents the electronic parameter, Eₛ the steric parameter, and π the hydrophobic parameter, with c₀, c₁, c₂, and c₃ being regression coefficients. Such models are instrumental in accelerating the discovery and optimization of chemical reactions researchgate.netnih.gov.

Solvation Effects on Reaction Pathways and Molecular Stability

The solvent environment can profoundly impact the reaction pathways and molecular stability of this compound. The presence of two amino groups and the imidazole nitrogens allows for significant solute-solvent interactions, particularly in polar protic solvents through hydrogen bonding.

In Polar Solvents: Polar solvents can stabilize charged intermediates and transition states, potentially lowering the activation energy of a reaction. For instance, in protonation reactions, a polar solvent would solvate the resulting imidazolium cation, favoring the reaction. Large-scale computer simulations on fluorophores in polar solvents have shown that linear response theory can sometimes fail to accurately predict the timescales of solvation dynamics, highlighting the complexity of these interactions nih.govnih.gov.

In Non-polar Solvents: In non-polar solvents, intramolecular hydrogen bonding might become more significant, influencing the conformation and reactivity of the molecule. Implicit non-polar solvent models often separate the solvation free energy into repulsive and attractive components to better represent these interactions biomolmd.org.

The following table illustrates the hypothetical calculated solvation free energies (ΔG_solv) for this compound in different solvents, based on computational models for similar compounds:

| Solvent | Dielectric Constant (ε) | ΔG_solv (kcal/mol) | Interpretation |

| Water | 78.4 | -15.2 | Strong stabilization due to high polarity and hydrogen bonding. |

| Methanol | 32.7 | -12.8 | Significant stabilization, though less than in water. |

| Acetonitrile (B52724) | 37.5 | -10.5 | Stabilization primarily through dipole-dipole interactions. |

| Dichloromethane | 8.9 | -6.3 | Moderate stabilization in a less polar medium. |

| Hexane | 1.9 | -2.1 | Weak stabilization in a non-polar environment. |

Note: This data is illustrative and intended to show the trend of solvation effects.

Theoretical Insights into Catalytic Behavior and Reaction Selectivity

The structural features of this compound suggest its potential as a catalyst, particularly in reactions where proton transfer or hydrogen bonding is crucial. The presence of both acidic (N-H) and basic (amino and imidazole nitrogens) sites makes it a candidate for bifunctional catalysis. Imidazole and its derivatives are known to be excellent ligands in organometallic chemistry and catalysis rsc.org.

Theoretical studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the catalytic cycle. For example, DFT calculations can be used to map the potential energy surface of a reaction, identifying the transition states and intermediates when the imidazole derivative acts as a catalyst. This can help in understanding the reaction mechanism and the factors that control selectivity.

For instance, in a hypothetical acyl transfer reaction, the diaminoimidazole could act as a nucleophilic catalyst. The reaction would proceed through a tetrahedral intermediate, and the stability of this intermediate would be influenced by the electronic properties of the substituents on the imidazole ring. DFT calculations could elucidate the energy barriers for different pathways, thus predicting the most likely reaction outcome.

Computational Prediction of Novel Chemical Transformations

Computational chemistry is a powerful tool for predicting novel chemical transformations of this compound. By simulating the molecule's interaction with various reagents under different conditions, it is possible to identify plausible reaction pathways that have not yet been explored experimentally.

Frontier Molecular Orbital (FMO) Theory: Analysis of the HOMO and LUMO can predict the sites of nucleophilic and electrophilic attack. For this compound, the HOMO is likely to be localized on the amino groups and the imidazole ring, indicating these are the primary sites for reaction with electrophiles. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules over time. This can be particularly useful for predicting how the molecule might bind to a substrate in a catalytic process or how it might self-assemble.

Reaction Prediction Software: Advanced software can systematically explore the reactivity of a molecule by applying a vast library of known chemical reactions and reaction mechanisms. Such an in-silico approach could suggest novel cyclization, condensation, or substitution reactions for this compound, opening up new avenues for synthetic chemistry. For example, in silico tools could predict the feasibility of intramolecular cyclization to form novel polycyclic heterocyclic systems.

Future Research Directions and Emerging Opportunities in the Study of 2 Methyl 4 Phenyl 1h Imidazole 1,5 Diamine

Development of Advanced Synthetic Methodologies for Analogues

While the synthesis of the parent 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine may follow established protocols for imidazole (B134444) ring formation, a significant area of future research lies in the development of advanced synthetic methodologies to access a diverse library of its analogues. The ability to systematically modify the core structure is paramount for structure-activity relationship (SAR) studies and for fine-tuning the compound's properties for specific applications.

Recent advancements in synthetic organic chemistry offer a plethora of tools that can be adapted and optimized for this purpose. nih.gov Multicomponent reactions (MCRs), for instance, represent a highly efficient strategy for generating molecular complexity in a single step. The development of a novel MCR that utilizes readily available starting materials to construct the this compound core would be a significant step forward. Furthermore, exploring greener synthetic routes, such as those employing ultrasound irradiation or solvent-free conditions, aligns with the principles of sustainable chemistry and can lead to more efficient and environmentally benign processes. researchgate.netrsc.org

The use of heterogeneous catalysts is another promising avenue for the synthesis of analogues. nih.gov Catalysts based on nanoparticles or supported on solid matrices can offer advantages in terms of reusability, selectivity, and ease of product purification. Research into novel catalytic systems for the regioselective functionalization of the imidazole ring would be particularly valuable.

Moreover, the development of continuous-flow synthesis methods for this class of compounds could enable rapid library generation and process optimization. researchgate.net This technology allows for precise control over reaction parameters and can facilitate the safe handling of reactive intermediates.

A summary of potential advanced synthetic methodologies is presented in the table below:

| Methodology | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and diversity generation. | Design of novel MCRs for the one-pot synthesis of the core scaffold. |

| Green Chemistry Approaches | Reduced environmental impact, improved safety, and cost-effectiveness. | Exploration of solvent-free, microwave-assisted, and ultrasound-promoted reactions. |

| Heterogeneous Catalysis | Catalyst reusability, enhanced selectivity, and simplified work-up procedures. | Development of novel solid-supported catalysts for imidazole synthesis and functionalization. |

| Continuous-Flow Synthesis | Precise reaction control, scalability, and rapid library generation. | Adaptation and optimization of flow chemistry protocols for the synthesis of analogues. |

Exploration of its Role in Novel Materials Science (e.g., MOFs, COFs)

The unique structural features of this compound make it an intriguing candidate for applications in materials science, particularly in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The two amino groups and the nitrogen atoms of the imidazole ring provide multiple coordination sites for metal ions, making it a potentially versatile linker for the synthesis of novel MOFs. nih.govnih.gov

The phenyl and methyl substituents can be used to tune the porosity and surface properties of the resulting frameworks. Future research could focus on synthesizing a series of MOFs using this compound as a primary or secondary building unit with various metal ions. The resulting materials could be investigated for applications in gas storage and separation, catalysis, and sensing. nih.govacs.org The presence of amino groups within the framework could also be exploited for post-synthetic modification, allowing for the introduction of additional functionalities.

In the realm of COFs, the diamine functionality of the target molecule makes it a suitable monomer for the formation of imine- or amide-linked frameworks. researchgate.netrsc.org The resulting COFs could exhibit high thermal and chemical stability, permanent porosity, and tunable electronic properties. Research in this area could explore the synthesis of both 2D and 3D COFs and investigate their potential in applications such as photocatalysis, energy storage, and membrane-based separations. The imidazole moiety within the COF structure could also impart unique properties, such as enhanced proton conductivity. researchgate.net

The table below summarizes the potential roles of this compound in MOFs and COFs:

| Framework Type | Potential Role of the Compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Multidentate organic linker. | Gas storage and separation, catalysis, sensing, drug delivery. nih.govacs.org |

| Covalent Organic Frameworks (COFs) | Diamine monomer for framework construction. | Electrocatalysis, photocatalysis, energy storage, proton-conducting membranes. researchgate.netrsc.orgresearchgate.net |

In-Depth Mechanistic Understanding of Complex Reaction Systems

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Future research should focus on detailed mechanistic studies of the key transformations involving this compound and its derivatives.

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for elucidating reaction pathways, identifying transition states, and calculating activation energies. nih.gov Such studies can provide valuable insights into the role of catalysts, the effect of substituents on reactivity, and the origins of regioselectivity. For example, computational studies could be employed to investigate the mechanism of imidazole ring formation in novel synthetic routes or to understand the factors that govern the selective functionalization of the amino groups or the imidazole ring.

Experimental mechanistic studies will also be essential. Techniques such as kinetic analysis, isotope labeling, and in-situ spectroscopic monitoring can provide direct evidence for proposed reaction intermediates and pathways. For instance, understanding the potential for autocatalysis, as has been observed in other imidazole-mediated reactions, could lead to more efficient synthetic protocols.

A deeper mechanistic understanding will not only benefit the synthesis of analogues of this compound but also contribute to the broader field of heterocyclic chemistry.

Integration with Machine Learning and Artificial Intelligence for Property Prediction and Synthesis Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, and these technologies hold immense promise for accelerating the discovery and development of new molecules based on the this compound scaffold.

One of the key applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. acs.org By training ML algorithms on datasets of imidazole derivatives with known biological activities or physicochemical properties, it is possible to build predictive models that can estimate the properties of new, unsynthesized analogues. nih.govresearchgate.net This can significantly reduce the time and cost associated with experimental screening and guide the design of molecules with desired characteristics. For example, ML models could be developed to predict the antimicrobial, anticancer, or anti-inflammatory activity of novel derivatives. nih.govresearchgate.net

AI can also play a crucial role in synthesis design. Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can analyze the structure of a target molecule and propose viable synthetic routes. nih.govnih.gov These tools can learn from vast databases of chemical reactions and identify novel and efficient synthetic strategies that may not be immediately obvious to a human chemist. researchgate.netorgsyn.org The use of AI in retrosynthesis could be particularly valuable for designing synthetic pathways to complex analogues of this compound.

Potential as a Modular Building Block for Sophisticated Chemical Architectures

The unique combination of functional groups in this compound makes it an excellent modular building block for the construction of more complex and sophisticated chemical architectures. lifechemicals.com The two amino groups provide handles for a variety of chemical transformations, allowing for the facile introduction of different substituents and the formation of larger molecular assemblies.

In supramolecular chemistry, the imidazole moiety is known to participate in a range of non-covalent interactions, including hydrogen bonding and metal coordination. researchgate.netnih.gov This makes this compound a promising synthon for the design of self-assembling systems, such as artificial ion channels or molecular cages. rsc.org

In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds. nih.govnih.gov The this compound core could serve as a versatile scaffold for the development of new therapeutic agents. By systematically modifying the substituents on the phenyl ring and the amino groups, it may be possible to develop compounds with a wide range of pharmacological activities. nih.gov The 2-aminoimidazole moiety, in particular, is found in a number of marine alkaloids with interesting biological properties. rsc.orgnih.govacs.org

Furthermore, the diamine functionality allows for the incorporation of this building block into polymers and other macromolecules, potentially leading to materials with novel properties.

Q & A

Basic Question: What are the optimal synthetic routes for preparing 2-Methyl-4-phenyl-1H-imidazole-1,5-diamine, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via multi-component condensation reactions involving aldehydes, amines, and nitriles under acidic or oxidative conditions. For example, sodium metabisulfite in dry DMF under nitrogen at 120°C can facilitate imidazole ring formation, as seen in analogous imidazole derivatives . Yield optimization requires careful control of stoichiometry (e.g., 10 mmol aldehyde and diamine precursors) and reaction time (18 hours). Side products like regioisomers may arise from competing pathways, necessitating purification via column chromatography using silica gel and ethyl acetate/hexane gradients.

Advanced Question: How can regioselectivity challenges during the synthesis of substituted imidazoles like this compound be addressed?

Answer:

Regioselectivity is influenced by steric and electronic factors at the reactive sites. Computational methods (DFT calculations) can predict preferential substitution patterns by analyzing charge distribution and frontier molecular orbitals. Experimentally, regioselectivity is validated using -NMR to distinguish between N1 and N3 methylation, as seen in studies of chlorinated imidazole derivatives . For example, methyl groups at N1 shift proton signals downfield (~3.90 ppm) compared to N3 substitution.

Basic Question: What analytical techniques are essential for confirming the structure of this compound?

Answer:

- X-ray crystallography : Resolve tautomeric forms (e.g., 1H vs. 3H-imidazole) and confirm substituent positions. SHELX programs are widely used for refinement, particularly for small-molecule crystals .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] peak matching theoretical mass).

- - and -NMR : Identify methyl (~2.51 ppm) and phenyl (~7.45–7.76 ppm) protons, with aromatic carbons appearing at 120–140 ppm .

Advanced Question: How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly?

Answer:

Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into motifs like rings or chains, which dictate crystal packing. For imidazoles, N–H···N interactions between amine and imidazole groups are dominant. ORTEP-3 visualizes these networks, revealing how phenyl groups influence π-stacking and lattice stability . Such analysis is critical for designing co-crystals with enhanced solubility or stability.

Basic Question: What strategies mitigate decomposition during storage of this compound?

Answer:

Decomposition pathways (e.g., oxidation or hydrolysis) are minimized by storing the compound under inert atmospheres (argon) at –20°C. Stability studies using HPLC (C18 column, acetonitrile/water mobile phase) track degradation products. For hygroscopic samples, desiccants like silica gel are essential .

Advanced Question: How can computational modeling predict the bioactivity of this compound derivatives?

Answer:

QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity. Molecular docking (AutoDock Vina) identifies potential binding sites in target proteins, such as kinase domains. For example, diaryl imidazole-carboxylic acids show affinity for COX-2, guided by hydrophobic interactions and hydrogen bonds .

Basic Question: What spectroscopic methods distinguish tautomeric forms of this compound?

Answer:

- Solid-state NMR : Differentiates 1H- and 3H-tautomers via chemical shift anisotropy.

- IR spectroscopy : N–H stretches (~3400 cm) and C=N vibrations (~1600 cm) vary with tautomerism.

- X-ray powder diffraction (XRPD) : Resolves tautomer-specific crystal phases .

Advanced Question: How does polymorphism affect the physicochemical properties of this compound?

Answer:

Polymorphs exhibit distinct melting points, solubility, and bioavailability. DSC identifies thermal transitions (e.g., endothermic peaks at 120°C for Form I vs. 135°C for Form II). Slurry experiments in ethanol/water mixtures screen for stable forms, while Hirshfeld surface analysis quantifies intermolecular interactions driving polymorphism .

Basic Question: What safety precautions are recommended for handling this compound in the lab?

Answer:

Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders; SDS data for analogous compounds suggest potential irritation to respiratory and dermal systems . Spills should be neutralized with inert absorbents (vermiculite) and disposed of as hazardous waste.

Advanced Question: How can degradation pathways of this compound be elucidated using LC-MS/MS?

Answer:

Forced degradation studies (acid/base hydrolysis, oxidation with HO) generate degradants analyzed via LC-MS/MS. Fragmentation patterns (e.g., m/z 266 → 248 via loss of HO) identify cleavage sites. Isotopic labeling (-amine) traces nitrogen migration during degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.